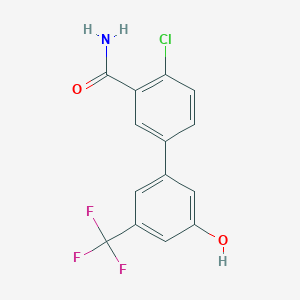
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, also known as 5-MSTFP, is a synthetic compound with a wide range of applications in scientific research. It is a highly versatile compound due to its unique chemical structure which allows it to interact with a variety of molecules and has been used in a variety of studies from biochemistry to materials science. In
Scientific Research Applications
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% has been used in a variety of scientific research applications. It has been used in the study of enzyme inhibition, as a substrate for the enzyme acetylcholinesterase, and as a carbon-13 NMR probe for the study of enzyme kinetics. It has also been used as a fluorescent dye for the detection of proteins and for the study of protein-protein interactions. Additionally, 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% has been used in the study of organic materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that it interacts with molecules through hydrogen bonding and Van der Waals forces. Additionally, it is believed to interact with proteins through electrostatic interactions.
Biochemical and Physiological Effects
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. Additionally, it has been found to inhibit the enzyme cytochrome p450, which is involved in the metabolism of drugs and xenobiotics. It has also been found to inhibit the enzyme phospholipase A2, which is involved in the breakdown of phospholipids.
Advantages and Limitations for Lab Experiments
The use of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, is stable in aqueous solutions, and has a wide range of applications. Additionally, it is non-toxic and does not interfere with other compounds in the reaction. However, there are some limitations to its use in laboratory experiments. It is relatively expensive and has a limited shelf life. Additionally, it is not suitable for use in high-temperature reactions.
Future Directions
The use of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% in scientific research is still in its early stages, and there is much potential for further research. Potential future directions for research include the use of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% in the study of drug metabolism, the development of new fluorescent probes for the study of protein-protein interactions, and the use of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% as a catalyst in organic synthesis. Additionally, further research could be conducted to better understand the mechanism of action of 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% and to develop new applications for the compound.
Synthesis Methods
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95% can be synthesized in a two-step process. The first step involves the reaction of 5-methoxy-2-trifluoromethylphenol with 3-methylsulfonylpropionyl chloride in the presence of potassium carbonate to form the intermediate 5-(3-methylsulfonylphenyl)-3-trifluoromethylphenol. The second step involves the reaction of the intermediate with sodium hydroxide to form 5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol, 95%.
properties
IUPAC Name |
3-(3-methylsulfonylphenyl)-5-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3O3S/c1-21(19,20)13-4-2-3-9(7-13)10-5-11(14(15,16)17)8-12(18)6-10/h2-8,18H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFEBXQZFULXGQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686724 |
Source


|
| Record name | 3'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methylsulfonylphenyl)-3-trifluoromethylphenol | |
CAS RN |
1261984-73-9 |
Source


|
| Record name | 3'-(Methanesulfonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














